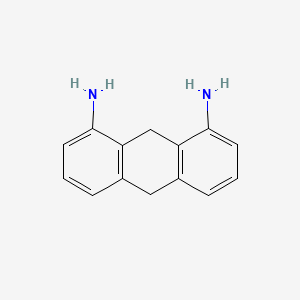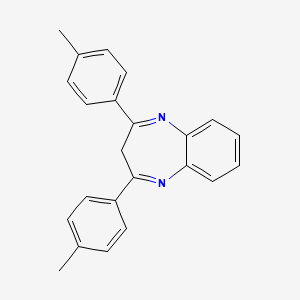
2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a benzodiazepine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with o-phenylenediamine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazepine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce reduced benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors.
Vergleich Mit ähnlichen Verbindungen
2,4-Bis(4-methylphenyl)-3H-1,5-benzodiazepine can be compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core, this compound is unique due to the presence of two 4-methylphenyl groups, which may confer distinct chemical and biological properties.
List of Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
These similar compounds are widely studied for their pharmacological properties and therapeutic applications, providing a basis for comparison with this compound.
Eigenschaften
CAS-Nummer |
112055-25-1 |
|---|---|
Molekularformel |
C23H20N2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2,4-bis(4-methylphenyl)-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C23H20N2/c1-16-7-11-18(12-8-16)22-15-23(19-13-9-17(2)10-14-19)25-21-6-4-3-5-20(21)24-22/h3-14H,15H2,1-2H3 |
InChI-Schlüssel |
MMHWKHMKZRWQPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
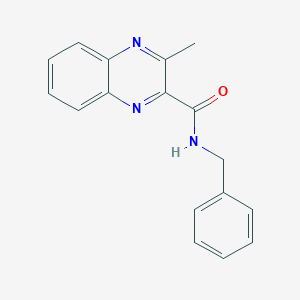
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
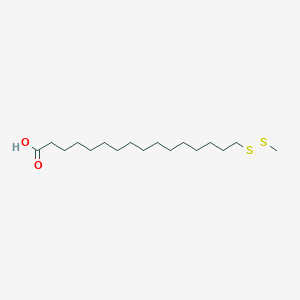
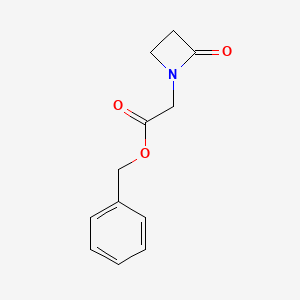
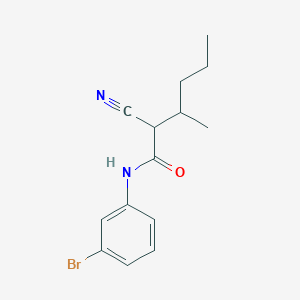

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)


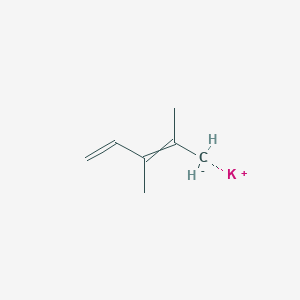
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
